molecular formula C24H29F2N3O4S B2720909 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 898426-19-2

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No. B2720909
M. Wt: 493.57
InChI Key: WTRILJTVRUGYCJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Structure and Applications

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a compound with potential applications in various scientific research fields. However, the specific name provided does not directly match any known compound in the retrieved scientific literature. Instead, the search yielded information on closely related chemical structures and their applications, which may provide insight into the type of research and applications that compounds with similar functional groups and structural features might be involved in.

Potential Areas of Application

  • Insecticide Development : Compounds with similar sulfonyl and fluorophenyl groups have been researched for their insecticidal properties. For example, flubendiamide, which features a unique chemical structure with novel substituents like a sulfonylalkyl group, has shown extremely strong insecticidal activity especially against lepidopterous pests including resistant strains. Such compounds are considered for controlling lepidopterous insects as part of integrated pest management programs (Tohnishi et al., 2005).

  • Pharmaceutical Research : Arylsulfonamide derivatives, which are structurally related to the compound , have been studied for their α1-adrenoceptor antagonistic properties with potential applications in treating conditions like hypertension or disorders related to α1-adrenoreceptors (Rak et al., 2016).

  • Anticancer Research : Some piperidine derivatives have been synthesized and evaluated as anticancer agents. Their study involves understanding the chemical interactions at the molecular level that can inhibit cancer cell growth, highlighting the potential of such compounds in developing new cancer treatments (Rehman et al., 2018).

  • Neuropharmacology : The role of specific receptors in compulsive behaviors and disorders has been studied using compounds that can selectively antagonize these receptors. For instance, research on orexin-1 receptor mechanisms and their effects on compulsive food consumption offers insights into potential treatments for binge eating and other eating disorders (Piccoli et al., 2012).

  • Organic Synthesis and Catalysis : The development of novel methods for the enantioselective fluorination of aliphatic aldehydes showcases the application of similar compounds in facilitating chemical transformations, which is critical in pharmaceutical manufacturing and material science (Li et al., 2014).

Safety And Hazards

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Please consult with a professional chemist or a reliable source for accurate information. It’s important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2N3O4S/c1-17-16-21(9-10-22(17)26)34(32,33)29-15-3-2-4-20(29)12-14-28-24(31)23(30)27-13-11-18-5-7-19(25)8-6-18/h5-10,16,20H,2-4,11-15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRILJTVRUGYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide

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